1,5-Diazabicyclo[4.4.0]dec-5-en-10-one
Description
Structure
3D Structure
Properties
CAS No. |
1784-72-1 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2,3,4,7,8,9-hexahydropyrido[1,2-a]pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O/c11-8-4-1-3-7-9-5-2-6-10(7)8/h1-6H2 |
InChI Key |
SENZWMNCHJFUGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NCCCN2C(=O)C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,5 Diazabicyclo 4.4.0 Dec 5 En 10 One
Retrosynthetic Analysis of the 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one Scaffold
A plausible retrosynthetic analysis for this compound begins with disconnecting the cyclic amidine portion of the molecule. This leads back to a key precursor, a pyrido[1,2-a]pyrimidine (B8458354) derivative. This precursor can then be subjected to a hydrogenation reaction to form the saturated 1,5-diazabicyclo[4.4.0]decane ring system. Subsequent oxidation would then yield the target enone.
This retrosynthetic approach is supported by studies on the synthesis of 1,5-diazabicyclo[4.4.0]dec-5-enes. For instance, the hydrogenation of readily available pyrido[1,2-a]pyrimidines over a rhodium on alumina (B75360) catalyst has been shown to produce 1,5-diazabicyclo[4.4.0]dec-5-enes in high yields. nih.gov This established transformation provides a solid foundation for the proposed synthetic strategy.
Established Approaches for Bicyclic Enone Construction
The formation of the α,β-unsaturated ketone, or enone, functionality within the bicyclic system is a critical step in the synthesis of this compound. Several established methods can be employed for this transformation.
Dehydrogenation Strategies for Cyclic Ketones and Analogous Systems
The direct dehydrogenation of a corresponding saturated bicyclic ketone is an efficient method for introducing the double bond of the enone. Palladium-catalyzed aerobic dehydrogenation has emerged as a powerful tool for this purpose. organic-chemistry.orgnih.gov This method often utilizes a palladium catalyst, such as Pd(TFA)2, in the presence of an oxidant, typically molecular oxygen, to selectively form the α,β-unsaturated product. organic-chemistry.orgnih.gov The reaction proceeds through the formation of a palladium(II)-enolate followed by β-hydride elimination. organic-chemistry.org This approach is advantageous due to its atom economy and the use of a green oxidant. organic-chemistry.orgorganic-chemistry.org
Key features of palladium-catalyzed dehydrogenation of cyclic ketones are summarized in the table below.
| Catalyst System | Oxidant | Key Advantages | Reference |
| Pd(DMSO)2(TFA)2 | O2 | High selectivity for enone, avoids stoichiometric reagents. | organic-chemistry.org |
| Pd(TFA)2/4,5-Diazafluorenone | O2 | Overcomes limitations of previous catalysts. | nih.gov |
| Pd(OAc)2/Cu(OAc)2/TFA | O2 | Efficient for synthesis of 1,4-enediones. | organic-chemistry.org |
Intramolecular Cyclization Pathways for Enone Ring Formation
Intramolecular cyclization reactions provide another powerful avenue for constructing the bicyclic enone core. Intramolecular aldol (B89426) reactions, for example, are a classic and effective method for forming five- and six-membered rings. chemtube3d.com This reaction involves the base- or acid-catalyzed cyclization of a diketone precursor, leading to an aldol addition product that can then be dehydrated to yield the cyclic enone. chemtube3d.com The preference for the formation of less strained five- or six-membered rings makes this a highly regioselective process. chemtube3d.com
Other intramolecular cyclization strategies, such as the intramolecular Diels-Alder reaction, can also be employed, particularly for the construction of complex polycyclic systems that may contain an enone moiety. nih.gov Additionally, photochemical [2+2] cycloadditions between an enone and an alkene can be utilized to form cyclobutane (B1203170) rings, which can then be further manipulated to generate the desired bicyclic system. wikipedia.org
Strategies for the Strategic Incorporation of Nitrogen Heterocycles
The presence of the 1,5-diazabicyclo[4.4.0]decane core necessitates synthetic strategies that can efficiently construct this nitrogen-containing heterocycle.
Synthesis of Cyclic Imine Precursors for Ring Annulation
Cyclic imines are versatile intermediates in the synthesis of nitrogen-containing alkaloids and other heterocyclic compounds. mdpi.comresearchgate.netrsc.orgdntb.gov.ua They contain both a nucleophilic nitrogen atom and an electrophilic carbon atom within the imine bond, allowing for a variety of subsequent transformations. mdpi.com One effective route to the 1,5-diazabicyclo[4.4.0]dec-5-ene ring system involves the hydrogenation of pyrido[1,2-a]pyrimidines. nih.gov These precursors can be readily prepared in a single step from the condensation of substituted 2-aminopyridines with 1,3-dicarbonyl compounds. nih.gov The subsequent hydrogenation, for instance using 5% Rh/Al2O3, proceeds in high yield to form the desired bicyclic amidine. nih.gov This approach offers a general and practical route to a variety of substituted 1,5-diazabicyclo[4.4.0]dec-5-enes. nih.gov
A recent study demonstrated a base-promoted formal [2+1] annulation reaction of cyclic N-sulfonyl aldimines with α-carbonyl sulfonium (B1226848) salts to synthesize bicyclic fused aziridines, which can then be converted to β-amino ketones. nih.gov
Aza-Michael Reactions in the Formation of Nitrogen-Containing Rings
The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction and a powerful tool for the synthesis of nitrogen-containing heterocycles. nih.govorganic-chemistry.orgorganic-chemistry.org This reaction can be catalyzed by a variety of catalysts, including organocatalysts like N-methylimidazole, which offers a green and cost-effective alternative to traditional metal-based catalysts. organic-chemistry.org
In the context of synthesizing the this compound scaffold, an intramolecular aza-Michael reaction could be envisioned as a key ring-closing step. A suitably functionalized precursor containing both a nitrogen nucleophile and an α,β-unsaturated ketone could undergo cyclization to form one of the rings of the bicyclic system. The use of chiral organocatalysts can also enable the asymmetric synthesis of these nitrogen heterocycles, leading to enantiomerically enriched products. nih.gov
Metal-Catalyzed Methodologies for Nitrogen-Bridged Cyclic Systems
The construction of nitrogen-bridged cyclic systems, a class of compounds that includes this compound, has been significantly advanced through the use of transition metal catalysis. These methods offer efficient and often stereoselective routes to complex heterocyclic architectures. mdpi.com Catalysts based on metals like palladium, rhodium, ruthenium, and copper have been instrumental in developing straightforward synthetic pathways that often proceed in an atom-economical manner. rsc.orgresearchgate.net
Metal-catalyzed cyclization reactions are a powerful tool for the stereoselective formation of both carbocyclic and heterocyclic rings. mdpi.com For nitrogen-containing heterocycles, these reactions can facilitate the formation of key carbon-nitrogen and carbon-carbon bonds within the bicyclic framework. For instance, palladium-catalyzed reactions have been employed in the synthesis of pyrrolizidines through oxidative tandem reactions, demonstrating the catalyst's ability to enable the formation of both rings in the structure. rsc.org Similarly, copper(I) catalysts have been used in radical cascade annulations to produce difluorinated nitrogen-containing polycycles. rsc.org
Recent advancements have focused on C-H bond activation and functionalization, providing direct access to bridgehead nitrogen heterocycles. rsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Transition-metal-catalyzed C-H/N-H oxidative annulation is highlighted as an ideal strategy for the rapid construction of nitrogen-containing heterocycles. researchgate.net While direct metal-catalyzed synthesis of this compound is not extensively detailed in the provided literature, the principles established in the synthesis of related nitrogen-bridged systems, such as indolizidines and quinolizidines, are highly applicable. rsc.org These methodologies often involve intramolecular cyclizations of appropriately substituted amine precursors, a strategy that could be adapted for the synthesis of the target diazabicyclic enone.
Specific Synthetic Routes and Analogous Syntheses of this compound and Related Diazabicyclic Enones
While a direct, named reaction for the synthesis of this compound is not prominent, its structural backbone, 1,5-diazabicyclo[4.4.0]dec-5-ene, is accessible through established routes. Furthermore, analogous syntheses of related aza-bicyclic ketones provide a conceptual framework for its construction.
A highly efficient and general route to the 1,5-diazabicyclo[4.4.0]dec-5-ene core structure involves the hydrogenation of readily available pyrido[1,2-a]pyrimidines. nih.govnih.gov This method provides a direct pathway to the saturated backbone of the target molecule.
The process involves the hydrogenation of pyrido[1,2-a]pyrimidinium salts over a rhodium on alumina (5% Rh/Al₂O₃) catalyst at a hydrogen pressure of 3 atmospheres. nih.govnih.govbrandeis.edu This reaction has been shown to produce various substituted 1,5-diazabicyclo[4.4.0]dec-5-enes in excellent yields, typically exceeding 95%. nih.govnih.gov The starting pyrido[1,2-a]pyrimidines can be synthesized in a high-yield, single-step condensation from substituted 2-aminopyridines and 1,3-dicarbonyl compounds. nih.gov
For the synthesis of a precursor to this compound, a hydroxy-substituted pyrido[1,2-a]pyrimidinium salt can be hydrogenated to yield the corresponding hydroxy-substituted 1,5-diazabicyclo[4.4.0]dec-5-ene. nih.gov Subsequent oxidation of the hydroxyl group using a reagent like Jones reagent (chromium trioxide in sulfuric acid) can then furnish the desired oxo group, yielding the target enone structure as a salt. nih.gov This two-step sequence from the hydrogenated intermediate provides a viable pathway to the title compound.
| Starting Material | Catalyst | Pressure (atm) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrido[1,2-a]pyrimidinium salt (10) | 5% Rh/Al₂O₃ | 3 | Hydroxy amidinium salt (9) | 97 | nih.gov |
| Pyrido[1,2-a]pyrimidinium salt (14) | 5% Rh/Al₂O₃ | 3 | Amidinium salt (15) | 95 | nih.gov |
| Pyrido[1,2-a]pyrimidinium salt (17) | 5% Rh/Al₂O₃ | 3 | Methyl-substituted amidinium salt (18) | 95 | nih.gov |
Novel strategies involving cyclization and annulation reactions are pivotal for constructing aza-bicyclic ketones. These methods often provide access to densely functionalized core structures that are analogous to this compound.
One such powerful strategy is the aza-Robinson annulation, which has been developed for the synthesis of fused bicyclic amides. nih.govacs.orgresearchgate.net This two-step protocol typically involves a conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol condensation. nih.govacs.org For example, a sodium ethoxide-catalyzed aza-Michael addition can be followed by a trifluoromethanesulfonic acid (TfOH)-mediated intramolecular aldol condensation between an imide carbonyl and a transiently formed enol. nih.govacs.org While this specific example leads to bicyclic amides, the underlying principle of forming a six-membered ring onto a nitrogen-containing heterocycle is directly relevant to the synthesis of the target compound.
Anionic cyclization presents another viable pathway to aza-bicyclic enones. nih.gov A general approach has been developed that involves a two-step annulation process beginning with a Mitsunobu reaction, followed by an anionic cyclization to form the bicyclic enone system. nih.gov These strategies highlight the importance of intramolecular bond formation from acyclic or monocyclic precursors to construct the desired bicyclic framework.
| Step | Reactants | Catalyst/Reagent | Intermediate/Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aza-Michael Addition | Succinimide and Methyl Vinyl Ketone | NaOEt (5 mol %) | Adduct (3a) | 90 | nih.govacs.org |
| Intramolecular Aldol Condensation | Adduct (3a) | TfOH | Fused Bicyclic Amide | - | nih.govacs.org |
Development of Stereoselective and Enantioselective Syntheses for this compound and its Precursors
Achieving stereocontrol in the synthesis of bicyclic alkaloids and related structures is a critical aspect of modern organic synthesis. For a molecule like this compound, which can possess stereocenters, the development of stereoselective and enantioselective synthetic routes is highly desirable.
Methodologies for the stereoselective construction of related diazabicyclic scaffolds often rely on key stereocontrolling reactions. For example, in the synthesis of a derivatized bicyclic [4.3.1]decane scaffold, key steps included a Pd-catalyzed Negishi coupling, an asymmetric Shi epoxidation, and an intramolecular epoxide opening, which collectively established the desired stereochemistry. nih.gov Similarly, the stereocontrolled synthesis of 1-substituted homotropanones has been achieved using chiral N-tert-butanesulfinyl imines as intermediates. mdpi.com This approach utilizes an organocatalyzed L-proline intramolecular Mannich cyclization as a key step to form the bicyclic system with high stereoselectivity. mdpi.com
In the context of annulation strategies, enantioselective catalytic methods have been developed. For instance, an enantioselective, catalytic aza-Sakurai cyclization of chlorolactams has been shown to be an efficient entry into indolizidine and quinolizidine (B1214090) frameworks. researchgate.net Furthermore, diastereoselective aza-annulation of seven-membered β-enaminolactones can provide access to bicyclic heterocycles, where the stereochemistry can be controlled by the choice of base. researchgate.net These examples demonstrate that by employing chiral catalysts, auxiliaries, or stereoselective cyclization strategies, it is feasible to develop synthetic routes that could afford enantiomerically enriched precursors to this compound.
Principles of Green Chemistry in the Synthesis of this compound
The application of green chemistry principles to the synthesis of chemical compounds aims to reduce the environmental impact of chemical processes. sigmaaldrich.commdpi.com These principles are highly relevant to the synthesis of this compound, encouraging the development of more sustainable and efficient routes.
The twelve principles of green chemistry provide a framework for this endeavor. Key principles applicable to the synthesis of the target molecule include:
Prevention: It is better to prevent waste than to treat it after it has been created. sigmaaldrich.comacs.org This can be achieved by designing synthetic routes with high yields and minimal byproducts.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comacs.org The hydrogenation of pyrido[1,2-a]pyrimidines is an example of a reaction with high atom economy, as it is an addition reaction.
Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org The metal-catalyzed methodologies discussed previously, such as the rhodium-catalyzed hydrogenation, align with this principle by using small amounts of catalyst to effect the transformation, which can often be recovered and reused. nih.gov
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. sigmaaldrich.comskpharmteco.com The pharmaceutical industry is known for its high E-Factors (kg of waste per kg of product), largely due to solvent use. mdpi.com Research into solvent-free reaction conditions or the use of greener solvents (e.g., water, ethanol, or ionic liquids) is a key area of green chemistry. mdpi.comskpharmteco.com
Design for Energy Efficiency: Energy requirements should be minimized. sigmaaldrich.comacs.org Synthetic methods that can be conducted at ambient temperature and pressure are preferred. The hydrogenation route, while requiring pressure, is an example where reaction conditions could be optimized to reduce energy consumption. nih.gov
By integrating these principles, the synthesis of this compound can be made more environmentally benign, economically viable, and sustainable. This involves a holistic approach to route design, considering factors from the choice of starting materials to the final purification steps.
Reactivity Profiles and Mechanistic Investigations of 1,5 Diazabicyclo 4.4.0 Dec 5 En 10 One
Reaction Mechanisms Involving the Enone Moiety
The enone functionality is a classic Michael acceptor, characterized by an electron-deficient double bond conjugated to a carbonyl group. This electronic arrangement creates two primary electrophilic sites: the carbonyl carbon and the β-carbon.
Nucleophilic attack on the enone moiety can occur via two main pathways: direct addition to the carbonyl carbon (1,2-addition) or conjugate addition to the β-carbon (1,4-addition or Michael addition). wikipedia.org The regioselectivity of this addition is governed by several factors, including the nature of the nucleophile and the reaction conditions. wikipedia.org According to Hard-Soft Acid-Base (HSAB) theory, the carbonyl carbon is a "hard" electrophilic center, while the β-carbon is a "soft" center. wikipedia.org Consequently, "hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor 1,2-addition, whereas "soft" nucleophiles (e.g., cuprates, enamines, thiols, secondary amines) preferentially undergo 1,4-addition. wikipedia.org
The initial 1,4-addition of a nucleophile generates a resonance-stabilized enolate intermediate. wikipedia.org This enolate is a key intermediate that, upon protonation (typically during workup), tautomerizes to the more stable keto form, resulting in a saturated ketone. wikipedia.org The stereochemical outcome of the addition is influenced by the steric hindrance of the bicyclic ring system, with the nucleophile generally approaching from the less hindered face.
| Nucleophile Type | HSAB Classification | Predominant Pathway | Example Nucleophiles |
|---|---|---|---|
| Organocuprates | Soft | 1,4-Conjugate Addition | (CH₃)₂CuLi |
| Thiols | Soft | 1,4-Conjugate Addition | R-SH |
| Enamines | Soft | 1,4-Conjugate Addition | Cyclohexanone-pyrrolidine enamine |
| Secondary Amines | Borderline/Soft | 1,4-Conjugate Addition | R₂NH |
| Organolithium Reagents | Hard | 1,2-Direct Addition | CH₃Li |
| Grignard Reagents | Hard | 1,2-Direct Addition | CH₃MgBr |
The double bond of the enone system can participate in various cycloaddition reactions. The most common is the photochemical [2+2] cycloaddition with alkenes, which proceeds via a stepwise mechanism involving a diradical intermediate. wikipedia.orgwikiwand.com Upon photoexcitation, the enone transitions to an excited triplet state, which then interacts with a ground-state alkene to form the cyclobutane (B1203170) ring. wikipedia.org The regioselectivity and stereoselectivity are dictated by the stability of the intermediate diradical and steric interactions in the transition state. wikipedia.org
In addition to photochemical reactions, the enone can act as a dienophile in thermal Diels-Alder [4+2] cycloadditions, although its reactivity is generally lower than that of enones activated with electron-withdrawing groups. It can also participate in [3+2] cycloadditions with various 1,3-dipoles. For instance, catalyzed reactions can lead to highly functionalized cyclopentane (B165970) derivatives. researchgate.net Palladium-catalyzed cycloadditions of β-trifluoromethylated enones have been shown to be ligand-controlled, yielding either six-membered rings or spiro compounds. acs.org
Reactivity Dictated by the Bridged Amidine Structure
The 1,5-diazabicyclo[4.4.0]dec-5-ene framework contains a cyclic amidine functionality. The reactivity of this moiety is dominated by the properties of its nitrogen atoms, particularly the sp²-hybridized imine nitrogen. This structure is analogous to well-studied bicyclic amidine bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN).
| Base | pKa in Acetonitrile (MeCN) | pKa in Dimethyl Sulfoxide (DMSO) | pKa in Water |
|---|---|---|---|
| DBU | 24.3 | 13.5 | 13.8 |
| DBN | 23.9 | 13.1 | ~13.5 |
Despite often being categorized as "non-nucleophilic" bases, bicyclic amidines are also effective nucleophiles. rsc.orgrsc.orgresearchgate.net Quantitative studies have shown that DBU and DBN can act as nucleophiles, with their reactivity being comparable to or even greater than other common catalysts like 4-dimethylaminopyridine (B28879) (DMAP) in certain contexts. rsc.orgrsc.org The nucleophilicity order has been established as DMAP < DBU < DBN < 1,4-diazabicyclo[2.2.2]octane (DABCO), while the carbon basicity order is DABCO < DMAP < DBU < DBN. nih.gov This dual character allows the amidine moiety to participate in reactions either as a Brønsted-Lowry base or as a Lewis base/nucleophile.
The strong basicity of the amidine functionality makes it an excellent catalyst for a wide array of reactions that require a deprotonation step. researchgate.net It is frequently used to promote elimination reactions (e.g., dehydrohalogenations), condensation reactions (e.g., Knoevenagel, Claisen), and as a base in multicomponent reactions. tandfonline.comresearchgate.net The steric hindrance of the bicyclic structure can prevent the nitrogen from participating in unwanted side reactions, reinforcing its utility as a base. youtube.com
Furthermore, its demonstrated nucleophilicity allows it to function as a nucleophilic catalyst. researchgate.net In this role, the amidine can attack an electrophile (e.g., an acyl chloride or isocyanate) to form a reactive, N-functionalized amidinium intermediate. researchgate.netacs.org This intermediate is then more susceptible to attack by a second nucleophile, regenerating the amidine catalyst in the process. This catalytic mode is crucial in acyl transfer reactions and various cyclization cascades. acs.org
Synergistic and Competitive Reactivity Between Enone and Amidine Functionalities
The coexistence of a nucleophilic/basic amidine and an electrophilic enone within the same molecule creates the potential for complex synergistic or competitive reaction pathways. Direct experimental studies on 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one are limited, but mechanistic principles allow for the postulation of its potential reactivity.
Synergistic Reactivity: The amidine could function as an intramolecular catalyst for reactions at the enone site. For example, in the presence of a protic nucleophile (e.g., an alcohol or thiol), the amidine base could deprotonate the nucleophile, generating a more potent anionic nucleophile. This anion could then add to the enone's β-position in a Michael addition. This represents a form of intramolecular base-catalyzed activation, potentially enhancing reaction rates compared to an intermolecular system.
Competitive Reactivity: The two functional groups could also react independently and competitively. An external acid could protonate the amidine, deactivating its basic and nucleophilic character, while a separate nucleophile attacks the enone. Conversely, a strong, hard electrophile might be attacked by the amidine nitrogen, leaving the enone untouched.
Intramolecular Reactivity: A significant possibility is an intramolecular reaction between the two functionalities. The amidine nitrogen could, in principle, act as an internal nucleophile and attack the β-carbon of the enone. While this would lead to a highly strained tricyclic system, such transannular reactions are known in bicyclic systems, particularly if they can relieve ring strain or lead to a thermodynamically stable product after subsequent steps. nih.gov More likely, the amidine could participate in a cascade reaction, for instance, by first acting as a nucleophile toward an external electrophile, with the resulting intermediate then undergoing cyclization involving the enone. researchgate.netacs.org The specific pathway followed would be highly dependent on the reagents, solvent, and temperature, which would modulate the kinetic and thermodynamic favorability of each potential reaction.
Investigation of Ring-Opening and Rearrangement Pathways of the Bicyclic Core
No published studies detailing the ring-opening or rearrangement pathways specific to the this compound bicyclic core were found.
Advanced Functional Group Transformations and Derivatizations of this compound
There is no available research data on the functional group transformations or the synthesis of derivatives from this compound.
Applications of 1,5 Diazabicyclo 4.4.0 Dec 5 En 10 One in Advanced Organic Synthesis
Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The inherent chirality and rigid conformational structure of bicyclic compounds make them attractive scaffolds for the development of chiral auxiliaries and ligands in asymmetric catalysis. While specific applications of 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one in this role are not extensively documented, the principle has been successfully demonstrated with structurally related compounds.
For instance, chiral derivatives of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), a compound sharing the same core bicyclic system, have been synthesized and employed as effective organocatalysts. Enantiomerically pure guanidines derived from the TBD framework have been evaluated in the asymmetric epoxidation of electron-deficient alkenes. arkat-usa.org In one study, N-alkylation of TBD with chiral epoxides yielded functionalized guanidine (B92328) bases that induced enantioselectivity in the epoxidation of an amidoquinone, achieving enantiomeric excesses (ee's) up to 35%. arkat-usa.org Furthermore, chiral 4,8-diphenyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene has been successfully applied to the stereoselective ring-opening polymerization of rac-lactide, producing isotactic enriched polylactides under mild, metal-free conditions. nih.govmdpi.com
These examples highlight the potential of the diazabicyclodecene scaffold to create a chiral environment around a catalytic center. The framework of this compound could similarly be modified to incorporate chiral substituents, opening avenues for its use as a novel ligand for metal-catalyzed reactions or as a chiral organocatalyst itself.
Role as a Key Synthetic Intermediate in Complex Molecule Construction
The structural features of this compound make it a valuable building block for the synthesis of more complex molecular architectures, particularly those containing nitrogen.
The 1,5-diazabicyclo[4.4.0]dec-5-ene core is a recurring motif in a variety of natural products and alkaloids. Consequently, synthetic routes to this scaffold are of significant interest. Research has demonstrated an efficient pathway to this bicyclic system, which serves as a key intermediate in synthetic strategies targeting complex alkaloids. nih.gov
A general and high-yielding route involves the hydrogenation of readily available pyrido[1,2-a]pyrimidines. nih.gov This method provides access to a wide variety of substituted 1,5-diazabicyclo[4.4.0]dec-5-enes, which are crucial precursors for natural product synthesis. nih.gov For example, this strategy was explored during synthetic studies toward cinachyramine, a novel alkaloid isolated from the Okinawan sponge Cinachyrella sp. nih.gov The hydrogenation of various substituted pyrido[1,2-a]pyrimidine (B8458354) perchlorates over a Rhodium on Alumina (B75360) (Rh/Al₂O₃) catalyst consistently provides the desired diazabicyclodecene core in excellent yields. nih.gov
| Precursor | Catalyst | Conditions | Product | Yield | Reference |
| Pyrido[1,2-a]pyrimidine perchlorate (B79767) (14) | 5% Rh/Al₂O₃ | EtOH, 3 atm H₂, 18 h | 1,5-Diazabicyclo[4.4.0]dec-5-ene perchlorate (15) | 95% | nih.gov |
| Methyl-substituted pyrido[1,2-a]pyrimidine perchlorate (17) | 5% Rh/Al₂O₃ | EtOH, 3 atm H₂, 18 h | Methyl-substituted 1,5-diazabicyclo[4.4.0]dec-5-ene perchlorate (18) | 95% | nih.gov |
This robust synthetic route underscores the role of the 1,5-diazabicyclo[4.4.0]dec-5-ene skeleton as a pivotal intermediate for accessing the complex architectures of nitrogen-containing natural products. nih.gov
The development of novel functional organic materials often relies on the use of rigid, well-defined molecular building blocks. Bicyclic structures are particularly prized for their ability to impart conformational rigidity and predictable three-dimensional geometry to polymers and supramolecular assemblies.
While the application of this compound as a building block for functional materials is an emerging area, its structural characteristics suggest significant potential. The rigid framework could be incorporated into polymer backbones to create materials with enhanced thermal stability and specific mechanical properties. Furthermore, the lactam and enamine functionalities offer sites for post-synthetic modification, allowing for the tuning of electronic properties, solubility, or binding capabilities. The synthesis of Metal-Organic Frameworks (MOFs) and other porous materials using such nitrogen-containing linkers is a testament to the utility of related structures in materials science. diva-portal.org
Catalytic Utility in Specific Organic Transformations (via structural analogy to DBN/DBU/TBD)
The core structure of this compound is analogous to several well-established and widely used non-nucleophilic strong bases in organic synthesis, namely 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). wikipedia.orgwikipedia.org These amidine and guanidine bases are known to be powerful catalysts for a variety of reactions that proceed through deprotonation of a carbon acid. By analogy, the enamine-like nitrogen in the 1,5-Diazabicyclo[4.4.0]dec-5-ene system is expected to exhibit significant basicity, suggesting a similar catalytic utility.
DBN, DBU, and particularly the guanidine TBD are excellent catalysts for Michael and Michael-type conjugate addition reactions. researchgate.netsigmaaldrich.com These reactions involve the addition of a soft nucleophile (Michael donor) to an activated α,β-unsaturated carbonyl compound (Michael acceptor). The catalyst functions by deprotonating the Michael donor (e.g., a 1,3-dicarbonyl compound or nitroalkane) to generate a stabilized carbanion, which then attacks the acceptor. researchgate.net
TBD has been shown to be a highly efficient catalyst for these transformations, often requiring only 10–20 mol% loading. The reactions are typically fast, high-yielding, and can be performed in various solvents without needing strictly anhydrous conditions. researchgate.net The protonated TBD intermediate also plays a role as a proton donor in the catalytic cycle, a function that is enhanced in nonpolar solvents like toluene. researchgate.net
| Michael Donor | Michael Acceptor | Catalyst | Conditions | Yield | Reference |
| Dimethyl malonate | 2-Cyclopenten-1-one | TBD (10-20 mol%) | Toluene, rt, 15-30 min | >90% | researchgate.net |
| 2-Acetylcyclopentanone | 2-Cyclopenten-1-one | TBD (10-20 mol%) | Toluene, rt, 15-30 min | >90% | researchgate.net |
| Nitromethane | Chalcone | TBD (10-20 mol%) | Toluene, rt, 15-30 min | >90% | researchgate.net |
| Aniline | Ethyl vinyl ketone | [HDBU]OAc | Not specified | 89-99% | rsc.org |
Given the structural similarity, this compound is poised to act as an effective catalyst for similar conjugate addition reactions by leveraging the basicity of its nitrogen centers to facilitate the formation of the key nucleophilic intermediate.
The Aldol (B89426) and Knoevenagel condensation reactions are fundamental carbon-carbon bond-forming reactions that rely on the generation of an enolate or a related carbanion from an active methylene (B1212753) compound. Strong, non-nucleophilic bases are ideal catalysts for these transformations. DBN and TBD have been widely used to promote these reactions. wikipedia.org
In the Knoevenagel condensation, an active methylene compound reacts with an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. Amine bases catalyze this reaction by facilitating the initial deprotonation of the active methylene compound. researchgate.net Similarly, in Aldol-type reactions, bases like DBU and DBN have proven effective even at room temperature. uit.no TBD is also a known catalyst for Knoevenagel condensations and related Henry (nitroaldol) reactions. wikipedia.orgresearchgate.net The strong basicity of these catalysts allows for efficient enolate formation under mild conditions, leading to high yields of the desired condensation products. The structural analogy suggests that this compound could also serve as a potent organocatalyst for these essential synthetic transformations.
Based on a comprehensive review of available scientific literature, there is no documented information regarding the application of the specific chemical compound This compound in the areas of advanced organic synthesis as outlined in the request.
The compound, identified with CAS Number 1784-72-1, is a known chemical entity. guidechem.com Its synthesis has been described in the literature as an intermediate. Specifically, it has been prepared as an "oxo amidinium perchlorate salt" through the oxidation of the corresponding hydroxy-substituted 1,5-diazabicyclo[4.4.0]dec-5-ene using Jones reagent. nih.gov This synthesis was part of a broader research effort toward the total synthesis of the natural product cinachyramine. nih.govnih.govbrandeis.edu
However, detailed searches for its use as a catalyst or reagent in specific synthetic transformations yielded no results. Consequently, it is not possible to provide an article on its applications in the following requested areas:
Computational and Theoretical Investigations of 1,5 Diazabicyclo 4.4.0 Dec 5 En 10 One
Quantum Chemical Studies on Electronic Structure and Bonding Characteristics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one. These studies illuminate the distribution of electrons within the molecule, which dictates its stability, reactivity, and physical properties.
Key areas of investigation include the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO highlights sites prone to nucleophilic attack. For this compound, the HOMO is expected to be localized around the electron-rich enamine-like nitrogen and the adjacent double bond, whereas the LUMO is likely centered on the electrophilic carbonyl carbon of the lactam ring.
Comprehensive Conformational Analysis and Stereochemical Prediction
The three-dimensional structure of this compound is complex due to the fused ring system. A comprehensive conformational analysis is essential for understanding its stereochemistry and how its shape influences interactions with other molecules. Theoretical methods are employed to identify stable conformers and the energy barriers between them.
The process typically begins with a conformational search using molecular mechanics or semi-empirical methods to generate a wide range of possible structures. The most promising low-energy conformers are then subjected to higher-level geometry optimization using DFT or ab initio methods. For the [4.4.0] decane (B31447) ring system, various combinations of chair, boat, and twist conformations for the six-membered rings are possible. The presence of the C=N double bond and the planar amide group introduces significant conformational constraints.
Potential energy surface (PES) scans are performed by systematically varying key dihedral angles to map the energetic landscape of conformational changes. These calculations help predict the most stable, lowest-energy conformation of the molecule in the gas phase or in solution (when combined with a solvent model). The results of such analyses are crucial for predicting the outcome of stereoselective reactions.
Elucidation of Reaction Pathways and Transition State Geometries
Computational chemistry is a powerful tool for mapping the detailed mechanisms of chemical reactions. For this compound, theoretical studies can elucidate the pathways of reactions such as hydrolysis of the lactam, reduction of the carbonyl group, or electrophilic addition to the enamine double bond.
By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. Transition state theory is used to locate the saddle point on the potential energy surface that corresponds to the highest energy barrier for a reaction step. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
For instance, in a catalyzed reaction, computational models can show how a catalyst, such as the related guanidine (B92328) base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), might interact with substrates through hydrogen bonding to facilitate a reaction. researchgate.netresearchgate.net These studies provide activation energies (ΔG‡), which are critical for predicting reaction rates and understanding why certain reaction pathways are favored over others.
Prediction of Spectroscopic Parameters via Theoretical Calculations
Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data. For this compound, NMR and IR spectra are of primary interest.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. github.iofaccts.de Calculations are performed on the optimized geometry of the molecule, and the resulting magnetic shielding tensors are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). faccts.de These predictions are highly sensitive to the molecular conformation, making them a useful tool for distinguishing between different isomers.
IR Spectroscopy: The vibrational frequencies and intensities of the molecule can also be calculated. These theoretical spectra help in assigning the absorption bands observed in experimental IR spectra. Key vibrational modes for this compound would include the C=O stretch of the lactam, the C=N stretch of the amidine, and various C-H and C-N stretching and bending modes.
Below is an illustrative table showing the kind of data generated from such calculations, comparing theoretical predictions with typical expected experimental values for key functional groups.
| Parameter | Functional Group | Predicted Value (Illustrative) | Typical Experimental Range |
| ¹³C NMR Shift | Carbonyl (C=O) | 170 ppm | 165-175 ppm |
| Imine (C=N) | 155 ppm | 150-160 ppm | |
| IR Frequency | Carbonyl Stretch (ν C=O) | 1680 cm⁻¹ | 1670-1690 cm⁻¹ (in a 6-membered lactam) |
| Imine Stretch (ν C=N) | 1645 cm⁻¹ | 1640-1660 cm⁻¹ |
Note: The predicted values are for illustrative purposes to demonstrate the methodology and are not from actual published research on this specific molecule.
Application of Molecular Dynamics Simulations for Reactivity and Intermolecular Interactions
While quantum mechanics is excellent for studying static structures and single reaction steps, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations can provide insights into the conformational flexibility, solvent effects, and intermolecular interactions of this compound.
In an MD simulation, the molecule's atoms are allowed to move according to the forces described by a force field, governed by the laws of classical mechanics. knu.edu.af This approach can model the behavior of the molecule in a solvent box, simulating a more realistic chemical environment.
For example, MD simulations could be used to study how water molecules interact with the polar lactam group, providing information on solvation shells and hydrogen bonding dynamics. knu.edu.afnih.gov In a biological context, if the molecule were being investigated as a potential drug candidate, MD simulations could model its binding to a protein target, revealing the key interactions and conformational changes that stabilize the complex. nih.govfrontiersin.orgosti.gov
Integration of Machine Learning Approaches in Predictive Organic Chemistry for this Compound Class
In recent years, machine learning (ML) has become a transformative tool in chemistry. ML models can be trained on large datasets of chemical information to predict a wide range of properties and outcomes, often much faster than traditional computational methods.
For a class of compounds including this compound, ML models could be developed for several purposes:
Property Prediction: Training a model on a database of molecules with known properties (e.g., solubility, toxicity, reactivity) to predict these properties for new, untested compounds.
Spectra Prediction: ML algorithms, especially neural networks, can learn the complex relationship between molecular structure and NMR or mass spectra, offering rapid and accurate predictions. chemaxon.comnih.gov
Reaction Outcome Prediction: By learning from vast databases of known chemical reactions, ML models can predict the likely products, yields, and optimal conditions for new reactions.
While the development of a specific ML model requires a substantial amount of data for the compound class , the integration of these approaches holds the promise of accelerating the discovery and optimization of molecules like this compound for various applications.
Despite a comprehensive search for spectroscopic data pertaining to the chemical compound This compound (CAS Number: 1784-72-1), detailed experimental information required to fulfill the article outline is not available in publicly accessible scientific literature and chemical databases.
The request specified a detailed analysis of advanced spectroscopic characterization and structural elucidation, including high-field and multi-dimensional NMR techniques (COSY, TOCSY, HSQC, NOESY), advanced NMR methods for stereochemical determination, IR and Raman spectroscopy, and mass spectrometry (HRMS and MS/MS).
While general information and basic properties for this compound can be found, specific, in-depth spectroscopic data such as assigned NMR chemical shifts and coupling constants, detailed interpretation of 2D NMR correlations, specific infrared and Raman vibrational modes, and mass spectral fragmentation patterns have not been published in the sources reviewed.
Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection as requested, while strictly adhering to the provided outline and content inclusions. Creating such an article would require access to raw or published experimental data that is currently unavailable.
Advanced Spectroscopic Characterization and Structural Elucidation
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light, offering critical information on enantiomeric purity and absolute configuration. While specific Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) data for 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one are not extensively documented in public literature, the application of these methods to structurally related chiral bicyclic compounds illustrates their analytical power.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques are indispensable for assigning the absolute configuration of chiral molecules. CD measures the difference in absorption of left and right circularly polarized light, while ORD measures the rotation of plane-polarized light as a function of wavelength. For a chiral derivative of this compound, a CD spectrum would exhibit characteristic positive or negative Cotton effects, which, when compared with quantum chemical calculations, can lead to the unambiguous assignment of its absolute stereochemistry.
Chiral High-Performance Liquid Chromatography (HPLC): This technique serves as a practical and powerful tool for determining the enantiomeric purity of chiral compounds. In studies of related chiral bicyclic guanidines, such as chiral 4,8-diphenyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, chiral HPLC has been instrumental. researchgate.net For instance, it has been used to confirm the stereoselectivity of polymerization reactions, where the separation of enantiomers or diastereomers is achieved on a chiral stationary phase, allowing for precise quantification of the enantiomeric excess (ee). researchgate.net A similar approach would be directly applicable to determine the enantiomeric purity of a chiral sample of this compound.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise coordinates of each atom in the crystal lattice, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles.
While the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases, data from closely related bicyclic guanidine (B92328) structures, such as the oxalic acid salt of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene, provide a representative example of the structural insights gained from such analyses. sigmaaldrich.com A typical crystallographic study would yield a detailed data table summarizing the key structural parameters.
Illustrative Crystallographic Data for a Related Bicyclic Guanidine System
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions | a = 7.8795 Å, b = 9.760 Å, c = 13.612 Å |
| α = 90.00°, β = 90.00°, γ = 90.00° | |
| Volume | 1045.9 ų |
| Z (Molecules per unit cell) | 4 |
This data is for the oxalic acid salt of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene and is presented for illustrative purposes. sigmaaldrich.com
A successful crystallographic analysis of this compound would provide definitive proof of its molecular connectivity and conformation in the solid state, confirming the fusion of the six-membered rings and the positions of the carbonyl and imine functionalities.
Hyphenated Analytical Techniques for the Analysis of Complex Mixtures and Reaction Monitoring
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures and for real-time monitoring of chemical reactions. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) are routinely employed for compounds with the structural complexity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the identification of volatile and thermally stable compounds. A structural isomer, 1,5-Diazabicyclo[4.4.0]dec-5-en-2-one, has been successfully identified in natural product extracts using GC-MS. The sample is vaporized and separated on a GC column based on boiling point and polarity, with the eluting components being subsequently ionized and detected by a mass spectrometer. This provides both retention time and a mass spectrum, allowing for high-confidence identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of less volatile or thermally sensitive compounds that are not amenable to GC-MS. It is widely used in the analysis of bicyclic guanidines and related structures. nih.gov The sample is first separated by HPLC, and the eluent is introduced into a mass spectrometer, which provides mass-to-charge ratio data for the separated components. This is invaluable for identifying compounds in complex matrices and for pharmacokinetic studies. nih.govnih.gov For instance, LC-MS can be used to monitor the appearance of this compound and the disappearance of starting materials in a crude reaction mixture.
Future Research Directions and Unexplored Potential
Development of Novel Asymmetric Catalytic Systems Incorporating 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one
The development of chiral derivatives of this compound presents a compelling avenue for advancements in asymmetric catalysis. The inherent rigidity of the bicyclic framework, combined with the ketone functionality, offers a unique stereochemical environment that could be exploited for enantioselective transformations. Future research should focus on the synthesis of enantiomerically pure forms of this compound and its derivatives. These chiral catalysts could then be evaluated in a variety of asymmetric reactions, including but not limited to:
Michael Additions: Catalyzing the enantioselective addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Aldol (B89426) Reactions: Facilitating the stereocontrolled formation of carbon-carbon bonds.
Ring-Opening Polymerization: Enabling the synthesis of stereoregular polymers with tailored properties.
The systematic modification of the bicyclic core, for instance, through the introduction of bulky substituents or additional stereogenic centers, could lead to a new class of highly effective organocatalysts.
Exploration of Advanced Applications beyond Current Scope
The potential applications of this compound are likely to extend far beyond its basic role as a non-nucleophilic base. The presence of the enone moiety within the bicyclic structure suggests intriguing possibilities in materials science and medicinal chemistry. Future investigations should explore its utility as:
A Building Block for Complex Molecules: The functional handles on the molecule could serve as a starting point for the synthesis of novel alkaloids and other biologically active compounds.
A Ligand in Coordination Chemistry: The nitrogen and oxygen atoms could act as coordination sites for metal ions, leading to the development of new catalysts or functional materials.
A Component in Supramolecular Chemistry: The rigid structure could be incorporated into larger assemblies with defined architectures and functions.
Integration with Continuous Flow Chemistry and Automated Synthetic Platforms
The translation of synthetic methodologies from batch to continuous flow processes is a major trend in modern chemistry, offering improved safety, efficiency, and scalability. The potential for immobilizing this compound or its derivatives onto solid supports is a critical area for future research. A polymer-supported version of this base could be packed into a column and integrated into a flow reactor, enabling its use as a recyclable catalyst or reagent. This approach would be particularly beneficial for large-scale industrial applications, minimizing waste and simplifying product purification.
Computational Design and Optimization of Functionalized Derivatives
In silico methods are poised to play a pivotal role in accelerating the discovery and optimization of new catalysts and functional molecules based on the this compound scaffold. Computational techniques, such as Density Functional Theory (DFT), can be employed to:
Predict Reactivity and Selectivity: Model the transition states of reactions catalyzed by derivatives of this compound to predict their stereochemical outcomes.
Design Novel Catalysts: Systematically screen a virtual library of functionalized derivatives to identify candidates with enhanced catalytic activity and selectivity for specific transformations.
Elucidate Reaction Mechanisms: Gain a deeper understanding of the catalytic cycle and the role of the catalyst in promoting the desired chemical transformation.
This computational-first approach can guide experimental efforts, saving significant time and resources in the development of next-generation catalysts.
Unveiling New Reactivity Modes and Mechanistic Paradigms for this compound
The unique electronic and steric properties of this compound may give rise to novel reactivity patterns that are not observed with more conventional amidine bases. Detailed mechanistic studies are essential to uncover these new modes of action. Future research should focus on:
Kinetic Analysis: Performing detailed kinetic studies to understand the rate-determining steps of reactions catalyzed by this compound.
Spectroscopic Interrogation: Utilizing techniques such as in-situ NMR and IR spectroscopy to identify and characterize reaction intermediates.
Isotope Labeling Studies: Employing isotopically labeled substrates to trace the pathways of atoms throughout a reaction mechanism.
By elucidating the fundamental reactivity of this compound, chemists can unlock its full potential and develop innovative synthetic methodologies.
Q & A
Q. What mechanistic insights explain the superior base strength of this compound compared to monocyclic amines?
Q. How does this compound perform in enantioselective catalysis compared to chiral phosphoric acids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
